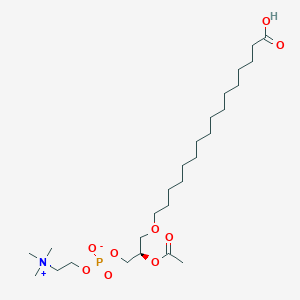
Cpagp
准备方法
十六碳酰基-PAF 可以通过多种方法合成。 一种常见的合成路线包括腈的水解和有机金属中间体的羧化 . 另一种方法包括形成格氏试剂,然后进行羧化 . 这些方法通常以有机卤代化合物为起点,羧基最终取代卤素。
化学反应分析
十六碳酰基-PAF 会发生多种化学反应,包括:
氧化: 这种反应涉及氧的添加或氢的去除。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 这种反应涉及氢的添加或氧的去除。常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 这种反应涉及用另一种官能团替换一个官能团。常见的试剂包括卤素和亲核试剂。
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,十六碳酰基-PAF 的氧化可以产生不同链长的羧酸 .
科学研究应用
十六碳酰基-PAF 具有多种科学研究应用,包括:
化学: 它被用作磷脂和化学交联剂.
生物学: 它是一种强效的介质,可介导中性粒细胞迁移、活性氧的产生和白细胞介素-6的产生.
医学: 它参与坏死性小肠结肠炎、炎症、哮喘和过敏等病理过程.
工业: 它用于生产高纯度脂类标准品和制药开发.
作用机制
十六碳酰基-PAF 通过作为一种生物活性脂类介质发挥作用。它作为免疫系统和神经系统之间的相互传递信息者。 它在许多细胞和组织中广泛表达,对炎症相关神经病理过程的进展具有有利或有害的影响 . 该化合物在发育或疾病期间引发一系列生理或病理生理反应。 中枢神经系统疾病中十六碳酰基-PAF 的过度积累会加剧炎症反应和病理后果 .
相似化合物的比较
十六碳酰基-PAF 由于其特殊的结构和功能而独一无二,它是一种磷脂,其C-16烷基链末端有一个羧酸基团。类似的化合物包括其他血小板活化因子和具有不同链长和官能团的磷脂。 这些化合物具有相似的生物学功能,但在其具体的分子靶点和所涉及的途径方面有所不同 .
生物活性
Cpagp, or Cyclic Phosphatidic Acid (CPA) , is a bioactive lipid that has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is known to exert its effects through several pathways:
- Lysophosphatidic Acid (LPA) Receptor Modulation : this compound acts as a ligand for LPA receptors, influencing cell proliferation, survival, and migration. This modulation is particularly significant in cancer cells, where LPA signaling is often dysregulated.
- Inhibition of AGPS : Recent studies have shown that this compound can inhibit the enzyme Acylglycerol Phosphate Synthase (AGPS) , which is involved in ether lipid biosynthesis. This inhibition leads to reduced levels of oncogenic lipids and impaired cancer cell aggressiveness .
- Regulation of Inflammatory Responses : this compound has been implicated in the modulation of inflammatory pathways. It can influence the production of pro-inflammatory cytokines and chemokines, thereby affecting immune responses.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-cancer Effects | Inhibits cancer cell proliferation and migration through AGPS inhibition. |
| Anti-inflammatory Effects | Modulates cytokine production and immune cell activity. |
| Neuroprotective Effects | Potential protective effects in neurodegenerative diseases via lipid signaling. |
Case Study 1: Cancer Cell Lines
In a study involving various cancer cell lines (e.g., melanoma, breast, ovarian), treatment with this compound resulted in significant reductions in cell survival and migration. The study demonstrated that this compound treatment led to decreased levels of key oncogenic lipids such as lysophosphatidic acid ether (LPAe) and prostaglandins .
Case Study 2: In Vivo Tumor Models
Another investigation utilized xenograft models to assess the impact of this compound on tumor growth. Results indicated that administration of this compound significantly impaired tumor growth compared to control groups. This effect was attributed to the inhibition of AGPS and subsequent alterations in lipid metabolism, suggesting a promising therapeutic avenue for cancer treatment .
Research Findings
Recent research has provided insights into the pharmacological potential of this compound:
- Pharmacokinetics and Safety : Preliminary studies suggest that while this compound shows promise as an anti-cancer agent, further research is needed to evaluate its pharmacokinetic properties and potential toxicity in vivo. Understanding these parameters is crucial for developing effective therapeutic strategies .
- Therapeutic Targeting : The ability of this compound to selectively inhibit AGPS highlights its potential as a therapeutic target in cancer treatment. Future studies are expected to focus on optimizing the potency and selectivity of this compound derivatives for clinical applications.
属性
IUPAC Name |
[(2R)-2-acetyloxy-3-(15-carboxypentadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO9P/c1-24(28)36-25(23-35-37(31,32)34-21-19-27(2,3)4)22-33-20-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(29)30/h25H,5-23H2,1-4H3,(H-,29,30,31,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDXOBRCEXMRQQ-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926521 | |
| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129879-41-0 | |
| Record name | 1-O-(15-Carboxypentadecyl)-2-O-acetylglycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129879410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















